molecular formula C15H17BrN2O2S B15282470 3-bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide

3-bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide

Katalognummer: B15282470
Molekulargewicht: 369.3 g/mol
InChI-Schlüssel: LZYQHWSINCOCRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a bromine atom, three methyl groups, a pyridinylmethyl group, and a benzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, including the bromination of 2,4,6-trimethylbenzenesulfonamide and subsequent coupling with a pyridinylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Nucleophiles such as amines or electrophiles such as alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide include:

  • 3-Bromo-2,4,6-trimethylaniline
  • 3-Bromo-2,4,6-trimethylpyridine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H17BrN2O2S

Molekulargewicht

369.3 g/mol

IUPAC-Name

3-bromo-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H17BrN2O2S/c1-10-7-11(2)15(12(3)14(10)16)21(19,20)18-9-13-5-4-6-17-8-13/h4-8,18H,9H2,1-3H3

InChI-Schlüssel

LZYQHWSINCOCRB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NCC2=CN=CC=C2)C)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.